molecular formula C18H28N2O4 B12283246 (S)-1-Cbz-amino-2-boc-amino-isopentane

(S)-1-Cbz-amino-2-boc-amino-isopentane

Cat. No.: B12283246
M. Wt: 336.4 g/mol
InChI Key: FPACSTYIXKAHOY-UHFFFAOYSA-N
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Description

(S)-1-Cbz-amino-2-boc-amino-isopentane is a chiral compound used in various chemical and pharmaceutical applications. The compound features two protective groups: the carbobenzyloxy (Cbz) group and the tert-butoxycarbonyl (Boc) group, which protect the amino functionalities during synthetic processes. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-amino-2-boc-amino-isopentane typically involves the following steps:

    Starting Material: The synthesis begins with the chiral amino acid, (S)-2-amino-4-methylpentanoic acid.

    Protection of Amino Groups: The amino groups are protected using Cbz and Boc protecting groups. The Cbz group is introduced using benzyl chloroformate in the presence of a base, while the Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cbz-amino-2-boc-amino-isopentane undergoes various chemical reactions, including:

    Deprotection Reactions: The Cbz and Boc protecting groups can be removed under specific conditions to yield the free amine. Cbz deprotection is typically achieved using hydrogenation or strong acids, while Boc deprotection is achieved using acids like trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino groups act as nucleophiles.

Common Reagents and Conditions:

    Hydrogenation: Used for Cbz deprotection, typically in the presence of a palladium catalyst.

    Trifluoroacetic Acid (TFA): Used for Boc deprotection.

    Bases: Such as sodium hydroxide or potassium carbonate, used during the protection steps.

Major Products:

    Free Amines: Resulting from deprotection reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-Cbz-amino-2-boc-amino-isopentane has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.

    Organic Synthesis: Acts as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-amino-2-boc-amino-isopentane primarily involves its role as a protected amino acid derivative. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthetic processes, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways depending on the context of its use.

Comparison with Similar Compounds

    (S)-1-Cbz-amino-2-boc-amino-3-methylbutane: Similar structure with a different alkyl chain.

    (S)-1-Cbz-amino-2-boc-amino-2-methylpropane: Another similar compound with a different alkyl chain.

Uniqueness: (S)-1-Cbz-amino-2-boc-amino-isopentane is unique due to its specific chiral center and the presence of both Cbz and Boc protecting groups. This combination provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

Properties

IUPAC Name

benzyl N-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPACSTYIXKAHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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